![molecular formula C4H10O2P+ B12519546 [(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium CAS No. 675623-97-9](/img/structure/B12519546.png)
[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium is a chemical compound with a unique structure that includes both ethoxy and phosphanylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium typically involves the reaction of ethoxyphosphine with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also interact with biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium can be compared with other similar compounds, such as:
Phosphine oxides: These compounds share similar oxidation states and reactivity.
Phosphines: They have similar structures but differ in their oxidation states and reactivity.
Substituted phosphines: These compounds have different substituents, affecting their chemical properties and applications.
Propriétés
Numéro CAS |
675623-97-9 |
|---|---|
Formule moléculaire |
C4H10O2P+ |
Poids moléculaire |
121.09 g/mol |
Nom IUPAC |
2-ethoxyphosphanylideneethyloxidanium |
InChI |
InChI=1S/C4H9O2P/c1-2-6-7-4-3-5/h4-5H,2-3H2,1H3/p+1 |
Clé InChI |
YIJMRWJJTYHXHH-UHFFFAOYSA-O |
SMILES canonique |
CCOP=CC[OH2+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


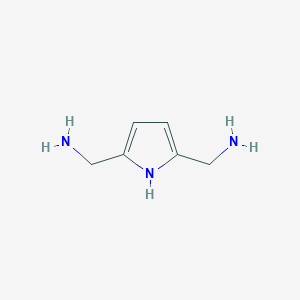
![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)
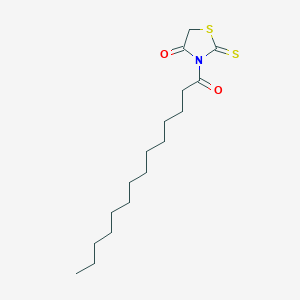
![3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione](/img/structure/B12519485.png)
![Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate](/img/structure/B12519487.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine](/img/structure/B12519488.png)
![N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine](/img/structure/B12519503.png)
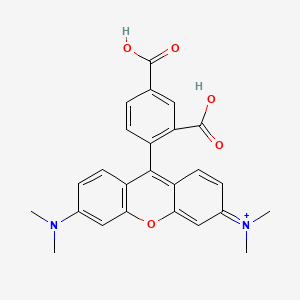
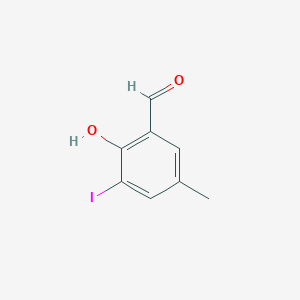

![N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12519533.png)
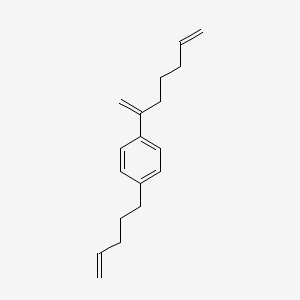
![1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one](/img/structure/B12519541.png)
![methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12519542.png)
